(Chloromethyl)diphenylphosphine Oxide
Overview
Description
“(Chloromethyl)diphenylphosphine Oxide” is a chemical compound with the molecular formula C13H12ClOP . It is used in various fields such as cancer research, neurology, infectious disease research, and pharmaceutical toxicology .
Synthesis Analysis
The synthesis of “(Chloromethyl)diphenylphosphine Oxide” involves the interaction of (2-(chloromethyl)phenyl)diphenylphosphine with different imidazoles . This method has been cited in various publications and is considered a standard approach for the synthesis of this compound .Molecular Structure Analysis
The molecular structure of “(Chloromethyl)diphenylphosphine Oxide” is represented by the formula C13H12ClOP . The average mass of the molecule is 250.661 Da .Scientific Research Applications
Complex Formation and Structural Analysis
(Chloromethyl)diphenylphosphine oxide is used in the formation of organotin and uranyl nitrate complexes. In one study, the compound formed 1:1 ligand-metal stoichiometry complexes with organotin, while forming a 2:1 complex with uranyl nitrate. These complexes were analyzed using NMR spectroscopy and X-ray crystallography, revealing interesting structural details, including dipolar interactions and molecular alignments due to the CH2Cl group (Kapoor, Cervantes-Lee, & Pannell, 2007).
Synthesis of Trigonal Tris(phosphine Oxides)
The synthesis of new trigonal tris(phosphine oxides) involves the reaction of 1,1,1-tris(chloromethyl)propane with diphenylphosphine. This process leads to the formation of stable compounds that are important in the field of organic chemistry and have potential applications in various synthesis processes (Pisareva, Petrovskii, Lyssenko, Antipin, & Nifant’ev, 2004).
Synthesis of Poly(Phosphine Oxides)
Methylenebis[diaryl(or alkyl)phosphine oxides] were synthesized using (chloromethyl)diphenylphosphine oxide and diaryl(or alkyl)phosphinous esters. This research highlights the versatility of (chloromethyl)diphenylphosphine oxide in synthesizing various phosphine oxide derivatives, which are valuable in material science and catalysis (Kabachnik, Medved', Polikarpov, & Yudina, 1967).
Electronic Materials and OLED Technology
(Chloromethyl)diphenylphosphine oxide plays a role in the synthesis of organic light-emitting diodes (OLEDs). It is utilized in the creation of efficient electron-transport and hole-blocking layers, showcasing its significance in the development of advanced electronic materials (Tan, Zou, Gao, Liu, Chen, Zhu, Peng, & Cao, 2016).
Application in Catalysis
This compound is used in the synthesis of ligands for metal complex catalysis. One study demonstrated the use of (chloromethyl)diphenylphosphine oxide-based ligands in catalysis, leading to asymmetric induction in chemical reactions (Reznikov & Skvortsov, 2008).
Reactivity and Mechanistic Studies
The compound is also studied for its reactivity with other chemical systems. One research focused on the reactivity of chlorodiphenylphosphine and its oxide with various derivatives, contributing to the understanding of reaction mechanisms and molecular rearrangements (Sousa, Lima, Sampaio-Dias, García‐Mera, & Rodríguez-Borges, 2015).
Safety And Hazards
“(Chloromethyl)diphenylphosphine Oxide” is known to be an irritant to the eyes, skin, and respiratory system . Prolonged exposure can lead to respiratory problems, and accidental ingestion or inhalation can result in severe poisoning . It is also a highly reactive substance that can ignite upon contact with air or water .
properties
IUPAC Name |
[chloromethyl(phenyl)phosphoryl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClOP/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPFFLDNJJJXHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Chloromethyl)diphenylphosphine Oxide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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